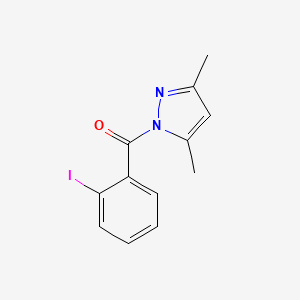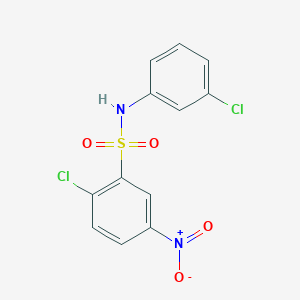
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone, also known as DIM-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone.
Biochemical and Physiological Effects:
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation in cancer cells. It has also been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer properties make it an attractive candidate for further study. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are a number of future directions for research involving (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and fewer side effects than current chemotherapeutic agents. Other areas of research include the study of its mechanism of action, as well as its potential use in the treatment of other diseases such as inflammatory disorders.
Méthodes De Synthèse
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been achieved through a number of methods, including the reaction of 2-iodobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Other methods involve the use of different pyrazole derivatives and iodobenzoyl chlorides, or the use of alternative bases. The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of applications in scientific research, particularly in the field of medicinal chemistry. One area of interest is the development of new drugs for the treatment of cancer and other diseases. (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been shown to have anticancer properties, and has been studied as a potential lead compound for the development of new chemotherapeutic agents.
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVFRWKAZEYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)

![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)

